![molecular formula C20H17ClN2O2 B2752234 1-(2-chlorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide CAS No. 946247-62-7](/img/structure/B2752234.png)
1-(2-chlorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide
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Description
1-(2-chlorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide, also known as Cbz-DHP, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of dihydropyridine derivatives and has been found to possess a range of interesting pharmacological properties.
Scientific Research Applications
Spectroscopic Investigation and Modeling Coenzymes
Research has demonstrated the significance of dihydropyridine derivatives in modeling the structural and spectroscopic properties of natural coenzymes. These studies offer insights into the electronic and structural conformation of such compounds, which are crucial for understanding their biological roles and potential therapeutic applications (Fischer, Fleckenstein, & Hönes, 1988).
Synthesis of Novel Heterocyclic Compounds
Another area of application involves the synthesis of novel pyridine and pyrimidine derivatives, showcasing the versatility of dihydropyridine carboxamides in constructing complex heterocyclic frameworks with potential pharmacological activities (Bakhite, Al‐Sehemi, & Yamada, 2005).
Antitubercular Activity
Dihydropyridine derivatives have been identified to exhibit significant anti-tubercular activity. This discovery opens new avenues for developing effective treatments against tuberculosis, highlighting the compound's potential in medical research and therapy development (Iman et al., 2015).
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(3-methylphenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c1-14-6-4-8-16(12-14)22-19(24)17-9-5-11-23(20(17)25)13-15-7-2-3-10-18(15)21/h2-12H,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYADRSOWCMLNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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